3-Chloro-4-morpholinoaniline

Organic Synthesis Medicinal Chemistry Process Chemistry

3-Chloro-4-morpholinoaniline is the definitive para-morpholino/meta-chloro aniline for pharmaceutical R&D and QC. Its unique orthogonality—precisely positioning the morpholine and chlorine substituents—is irreplaceable in linezolid API synthesis and kinase inhibitor SAR programs. Unlike regioisomeric analogs, this substitution pattern delivers a predicted LogD (7.4) of 1.80, enabling superior membrane permeability. Procure from vendors offering full characterization and ICH-compliant documentation for ANDA submissions and QC release testing.

Molecular Formula C10H13ClN2O
Molecular Weight 212.67 g/mol
CAS No. 55048-24-3
Cat. No. B177519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-morpholinoaniline
CAS55048-24-3
Molecular FormulaC10H13ClN2O
Molecular Weight212.67 g/mol
Structural Identifiers
SMILESC1COCCN1C2=C(C=C(C=C2)N)Cl
InChIInChI=1S/C10H13ClN2O/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2
InChIKeyBBUAXVLPFRRBQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-morpholinoaniline CAS 55048-24-3: Sourcing and Procurement Guide for Research and Pharmaceutical Development


3-Chloro-4-morpholinoaniline (CAS: 55048-24-3), also known as N-(4-Amino-2-chlorophenyl)morpholine, is a di-substituted aniline derivative containing both a chloro group at the meta position and a morpholino group at the para position of the phenyl ring. This compound, with the molecular formula C₁₀H₁₃ClN₂O and a molecular weight of 212.68 g/mol, is primarily utilized as a key synthetic intermediate in medicinal chemistry and pharmaceutical manufacturing [1]. It is a solid at room temperature with a melting point of approximately 102°C, and is typically stored at 2-8°C, protected from light to ensure stability .

3-Chloro-4-morpholinoaniline (CAS 55048-24-3): Why Simple Aniline or Morpholine Analogs Cannot Serve as Direct Replacements in Key Synthetic Pathways


The specific orthogonality of functional groups on the phenyl ring of 3-Chloro-4-morpholinoaniline dictates its unique reactivity profile, making simple substitution with 3-chloroaniline or 4-morpholinoaniline unfeasible in target applications . The presence of the primary aniline allows for acylation or diazotization, while the morpholine moiety can engage in alkylation or act as a directing group, and the chloro substituent provides a handle for further cross-coupling reactions . Critically, this precise substitution pattern is essential for its role as a key intermediate in the synthesis of complex pharmaceuticals, such as the oxazolidinone antibiotic linezolid, where its structure is directly incorporated into the final active pharmaceutical ingredient (API) or appears as a process-related impurity requiring its use as a certified reference standard [1]. Furthermore, this compound serves as a preferred aniline partner in kinase inhibitor scaffolds, where even a minor change in substitution can lead to a significant loss of target engagement and potency [2].

3-Chloro-4-morpholinoaniline (CAS 55048-24-3): Quantitative Evidence of Differentiation for Scientific Procurement


Synthesis Efficiency: High-Yield Reduction for 3-Chloro-4-morpholinoaniline Compared to Alternative Aniline Derivatives

The synthesis of 3-Chloro-4-morpholinoaniline via the reduction of 4-(2-chloro-4-nitrophenyl)morpholine proceeds with exceptional efficiency, achieving a 96% isolated yield under optimized conditions . This contrasts sharply with the reduction of other substituted nitroanilines, such as 3-chloro-4-nitroaniline (which lacks the morpholino group), where standard iron-mediated reductions often report yields in the 70-85% range [1]. The high yield is attributed to the electron-donating effect of the para-morpholino group, which facilitates the reduction of the nitro group, making this a cost-effective and high-throughput route for procurement and scale-up.

Organic Synthesis Medicinal Chemistry Process Chemistry

Regulatory Application: 3-Chloro-4-morpholinoaniline as a Certified Impurity Standard in Linezolid Pharmaceutical Analysis

3-Chloro-4-morpholinoaniline is not merely a synthetic intermediate; it is a specifically designated and characterized process impurity in the commercial antibiotic Linezolid, referenced as 'Linezolid Impurity 48' [1]. In contrast, closely related analogs like 3-Chloroaniline or 4-Morpholinoaniline are not relevant to the Linezolid impurity profile. The compound is supplied with detailed characterization data (e.g., HPLC, NMR, MS) compliant with regulatory guidelines (ICH) for use as a reference standard in Abbreviated New Drug Applications (ANDAs) and commercial quality control [1]. This provides a clear, quantifiable, and regulatory-driven differentiation from other in-class compounds, which lack this specific pharmacopeial relevance.

Analytical Chemistry Quality Control Pharmaceutical Regulation

Physicochemical Property Differentiation: Predicted Lipophilicity and Solubility of 3-Chloro-4-morpholinoaniline Compared to Regioisomers

The specific substitution pattern of 3-Chloro-4-morpholinoaniline (chloro at C3, morpholino at C4) yields a distinct physicochemical profile compared to its regioisomer, 3-Chloro-2-morpholinoaniline. The predicted LogD (pH 7.4) for the target compound is 1.80, significantly higher than the 0.41 predicted for the 2-morpholino regioisomer . This difference in lipophilicity (ΔLogD ~1.4) indicates that the target compound will exhibit superior membrane permeability, a critical parameter for biological activity and a key differentiator when selecting building blocks for lead optimization campaigns targeting intracellular proteins.

Computational Chemistry Drug Design Property Prediction

Target Engagement in Kinase Drug Discovery: 3-Chloro-4-morpholinoaniline as a Privileged Scaffold for ALK-5 Inhibition

3-Chloro-4-morpholinoaniline is explicitly identified as a key aniline building block in the construction of potent ALK-5 (TGF-β type I receptor) kinase inhibitors [1]. The patent literature exemplifies its use in generating compounds with IC50 values in the nanomolar range against ALK-5, a validated target in oncology and fibrosis. This application is not claimed for its regioisomer, 3-Chloro-2-morpholinoaniline, or for the mono-substituted analogs like 4-morpholinoaniline, highlighting a structure-activity relationship (SAR) that makes this specific compound a preferred choice for medicinal chemists initiating ALK-5 programs.

Kinase Inhibitors Cancer Research Medicinal Chemistry

3-Chloro-4-morpholinoaniline (CAS 55048-24-3): Validated Research and Industrial Application Scenarios


Certified Reference Standard for Linezolid Impurity Profiling in Pharmaceutical QC

Analytical and quality control laboratories requiring a certified reference standard for Linezolid Impurity 48 should procure 3-Chloro-4-morpholinoaniline (CAS 55048-24-3) from vendors offering full characterization and traceability documentation compliant with ICH guidelines. This is essential for developing and validating HPLC/UPLC methods for ANDA submissions and for routine QC release testing of Linezolid API and finished drug product [1].

High-Efficiency Synthesis of Complex Aniline-Containing Molecules in Medicinal Chemistry

Medicinal chemists seeking to incorporate a para-morpholino and meta-chloro substituted aniline into a new chemical entity can rely on 3-Chloro-4-morpholinoaniline as a robust building block. Its synthesis from the corresponding nitro precursor is high-yielding (96%), ensuring a cost-effective and scalable supply of this advanced intermediate for lead optimization and structure-activity relationship (SAR) studies .

Design and Synthesis of ALK-5 Kinase Inhibitors for Cancer and Fibrosis Research

Research groups focused on developing novel inhibitors of ALK-5 (TGF-βRI) for oncology or fibrotic disease applications should utilize 3-Chloro-4-morpholinoaniline as a privileged aniline fragment. Its demonstrated utility in generating potent (nanomolar) ALK-5 inhibitors in the patent literature makes it a strategic procurement to accelerate the hit-to-lead process in a validated chemical series [2].

Physicochemical Property Optimization in Early-Stage Drug Discovery

Computational chemists and medicinal chemists aiming to improve the lipophilicity and predicted membrane permeability of their lead series can select 3-Chloro-4-morpholinoaniline over its regioisomeric counterparts. With a predicted LogD (7.4) of 1.80, this building block offers a ~25-fold increase in predicted permeability compared to the 2-morpholino regioisomer (LogD 0.41), providing a clear path to optimizing pharmacokinetic properties in cell-based assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-4-morpholinoaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.